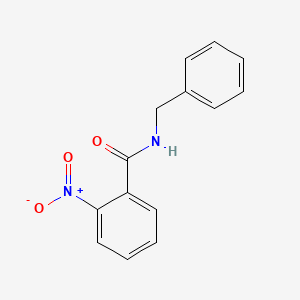

N-benzyl-2-nitrobenzamide

描述

Detailed Research Findings

Recent research has demonstrated the practical application of N-benzyl-2-nitrobenzamide and its analogs in the construction of complex heterocyclic systems. For instance, 2-nitrobenzamides are readily available starting materials for the one-pot synthesis of 2-substituted quinazolin-4(3H)-ones. researchgate.net This process typically involves the reduction of the nitro group to an amine, which then undergoes cyclization with an appropriate aldehyde. researchgate.net The use of sodium dithionite (B78146) as a reducing agent has been shown to be effective in this transformation, leading to the formation of the desired quinazolinone core in a single procedural step. researchgate.net

Furthermore, the core structure of this compound is a key component in the synthesis of more elaborate molecules. For example, derivatives such as N-((l-benzyl-lH-l,2,3-triazol-5-yl) methyl)-4-(6-methoxy benzo[d]thiazol-2-yl)-2-nitrobenzamide have been synthesized, showcasing the compound's role as a scaffold for creating complex, multi-functionalized molecules. researchgate.net The synthesis of such derivatives often involves multi-step reaction sequences where the this compound unit provides the initial framework. researchgate.net

A common and efficient method for the preparation of this compound involves the reaction of 2-nitrobenzoic acid with benzylamine (B48309). nih.gov This straightforward amidation reaction provides high yields of the target compound as a stable, off-white solid. nih.gov

Structure

3D Structure

属性

IUPAC Name |

N-benzyl-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c17-14(15-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(18)19/h1-9H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWHBIQCFGNKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350227 | |

| Record name | N-benzyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52745-10-5 | |

| Record name | N-benzyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Benzamide Chemistry and Its Research Context

Direct Amidation Approaches

Direct amidation involves the formation of the amide bond by coupling a carboxylic acid or its derivative with an amine. This is a foundational and widely practiced method in organic synthesis.

The most straightforward synthesis of this compound involves the direct coupling of 2-nitrobenzoic acid with benzylamine (B48309). However, the direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures to drive off the water molecule formed, which can be detrimental to sensitive functional groups. luxembourg-bio.com To overcome this, activating agents, commonly known as coupling reagents, are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the reaction under milder conditions. luxembourg-bio.com

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble analogues such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The mechanism involves the carboxylic acid adding to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine (benzylamine) to form the desired amide (this compound) and a urea (B33335) byproduct. luxembourg-bio.com To improve yields and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be used, which form active esters that are less prone to racemization and other undesirable pathways. luxembourg-bio.com Another approach involves the in situ generation of phosphonium (B103445) salts from reagents like triphenylphosphine (B44618) and N-chlorophthalimide, which act as activating agents for the carboxylic acid. nih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Typical Solvent | Key Feature |

|---|---|---|---|

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt | Dichloromethane, DMF | Insoluble urea byproduct is easily filtered off. luxembourg-bio.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOAt | Dichloromethane, DMF | Water-soluble urea byproduct, useful for aqueous media. luxembourg-bio.com |

| PPh₃ / NCPhth | None | Toluene, MeCN | In situ generation of phosphonium salt activating agent. nih.gov |

| DPDTC | None | 2-MeTHF | Generates CO₂ as the only true byproduct after recycling. acs.org |

Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as an environmentally friendly alternative to traditional solvent-based synthesis. researchgate.net This technique, often performed in a ball mill, can produce high yields of organic compounds with minimal or no solvent, reducing waste and often shortening reaction times. researchgate.netmdpi.comresearchgate.net

For the synthesis of this compound analogues, mechanochemical methods typically involve milling the carboxylic acid chloride (e.g., 4-nitrobenzoyl chloride) with the corresponding amine. mdpi.comresearchgate.net For instance, the synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide was successfully achieved by milling 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride in a shaker-type ball mill for just five minutes, demonstrating the efficiency of this solvent-free approach. mdpi.comresearchgate.net This method avoids the need for bulk solvents and simplifies purification, as the product is often obtained in high purity directly from the milling jar after a simple wash. mdpi.com Liquid-assisted grinding (LAG), where a small amount of liquid is added to the solid reactants, can further enhance reaction rates and yields. researchgate.net

Table 2: Examples of Mechanochemical Amide Synthesis

| Reactant 1 | Reactant 2 | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| 2,2-Diphenylethan-1-amine | 4-Nitrobenzoyl Chloride | Ball Mill (50 Hz) | 5 min | Not specified | mdpi.comresearchgate.net |

| Benzaldehyde (B42025) | Benzylamine | Ball Mill, PIDA, NaHSO₄ | 2 h | 72-92% | beilstein-journals.org |

| Benzaldehyde | tert-Butyl Isocyanide, Benzoic Acid | Ball Mill | 90 min | 73% | beilstein-journals.org |

Catalytic Synthesis Routes

Catalytic methods provide powerful and atom-economical alternatives for amide synthesis, often enabling reactions that are difficult to achieve through direct methods. These routes can involve various transition metals that facilitate C-H activation or other bond-forming transformations.

Copper catalysts are attractive for amide synthesis due to their low cost and versatile reactivity. Copper-catalyzed methods have been developed for the direct ortho-C(sp²)–H amination of benzamides using oxygen as a green oxidant. rsc.org This process allows for the introduction of an amino group directly onto the aromatic ring of a pre-existing benzamide (B126), providing a route to more complex analogues. rsc.org Other copper-catalyzed reactions include the formation of N,N-dimethyl benzamides from nitriles and DMF, where a Cu₂O/1,10-phenanthroline system catalyzes the transformation under an oxygen atmosphere. nih.gov Furthermore, copper-catalyzed formal [4+1] cycloadditions of benzamides with isonitriles have been developed to synthesize 3-iminoisoindolinones, demonstrating the utility of copper in building heterocyclic structures from benzamide precursors. acs.org

Palladium is a highly effective catalyst for a wide range of C-H functionalization reactions. nih.gov In the context of nitrobenzamides, palladium catalysis can be used to modify the molecule at various positions. These transformations often rely on a directing group within the substrate to position the catalyst near a specific C-H bond. nih.gov The amide functionality itself can serve as a directing group to facilitate ortho-C-H activation of the benzoyl ring. nih.gov

For example, palladium-catalyzed reactions can achieve ortho-halogenation (iodination, bromination, chlorination) of benzoic acids and related amides using N-halosuccinimides. nih.gov Similarly, oxygenation of sp² C-H bonds to form aryl esters or ethers can be accomplished using oxidants like Oxone. nih.gov These methods allow for the late-stage functionalization of the nitrobenzamide core, providing access to a diverse library of derivatives. More complex transformations include palladium-catalyzed cascade reactions where multiple C-H activations and annulations occur to build fused ring systems. rsc.orgconsensus.app

Benzamide derivatives, including this compound, can serve as precursors for the synthesis of various nitrogen-containing heterocycles. These syntheses often rely on the nucleophilic character of the amide nitrogen or oxygen. For example, a new synthetic route to benzamide-based 5-aminopyrazoles involves the reaction of a benzamide derivative with hydrazine. nih.govacs.org

In other cases, an intramolecular nucleophilic attack from the amide can lead to cyclization. The electrophilic cyclization of 2-(1-alkynyl)benzamides, for instance, proceeds via nucleophilic attack by the amide oxygen onto the alkyne, activated by an electrophile like iodine monochloride, to form cyclic imidates. nih.gov This highlights the dual nucleophilic nature of the amide group and its potential in constructing complex heterocyclic frameworks. The synthesis of benzofused heterocycles can also be achieved via rhodium-catalyzed benzannulation where an N-heterocycle undergoes C-H activation and subsequent reaction, a process in which a benzamide moiety could be incorporated. acs.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, offering significant advantages over conventional heating methods. For the synthesis of benzamide derivatives, microwave irradiation can lead to dramatically reduced reaction times, improved yields, and simpler purification procedures. nih.gov This technology facilitates the rapid and efficient cyclo-condensation of starting materials, such as in the synthesis of 5-nitro-2-aryl substituted-1H-benzimidazoles from 4-nitro ortho-phenylenediamine and phenoxyacetic acids, which was achieved in just 2.5-3.5 minutes. nih.gov

A notable example is the production of N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide, a related N-benzyl amide derivative. This synthesis is performed in a single, solid-state step by mixing N-benzyl-2-hydroxyacetamide and 2-nitro-1H-imidazole and activating the mixture with microwave irradiation. google.com This method is clean, simple, economical, and rapid, avoiding the need for acid or base catalysts and aligning with environmentally friendly principles. google.com The use of microwave energy provides a clean and efficient activation source, making it a preferred method for synthesizing complex amide structures. nih.govgoogle.com

Green Chemistry Principles in Benzamide Synthesis

The principles of green chemistry are increasingly integral to the design of synthetic routes for benzamides, aiming to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. imist.mamun.caum-palembang.ac.id

Solvent-free, or solid-state, reactions represent a cornerstone of green synthetic chemistry, as they eliminate the use of often toxic and volatile organic solvents. rsc.orgsharif.edu This approach not only reduces pollution and enhances laboratory safety but also can improve reaction efficiency. rsc.org

The synthesis of N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide via microwave irradiation is a prime example of a solvent-free method. google.com Similarly, an efficient, one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides like benzamide has been successfully demonstrated under solvent-free conditions by heating with Lawesson's reagent. rsc.org Another green procedure involves heating aldehydes with amides at 100°C under solvent-free and catalyst-free conditions to produce N,N'-alkylidene bisamides, with the highest yields being achieved in the absence of any solvent. sharif.edu These methodologies showcase a commitment to environmentally benign synthesis by using readily available materials and eliminating solvent waste. rsc.orgrsc.org

Atom economy is a fundamental concept in green chemistry that assesses the efficiency of a chemical reaction by measuring the proportion of reactant atoms incorporated into the final desired product. wjpps.compnas.org The goal is to design syntheses where the maximum number of atoms from the starting materials are found in the product, thus minimizing waste. um-palembang.ac.idpnas.org High atom economy is crucial for developing sustainable industrial processes, as it leads to reduced waste, lower material costs, and enhanced profitability. wjpps.com

Traditional methods for amide bond formation often involve coupling reagents that result in poor atom economy and the generation of significant amounts of non-recoverable by-products. researchgate.net In contrast, modern catalytic approaches, such as the oxidative amidation of aldehydes with amines, are designed with atom economy in mind. researchgate.net These reactions maximize the incorporation of starting materials into the final benzamide structure, representing a more sustainable pathway for production. wjpps.comresearchgate.net The ideal synthesis produces complex molecules in a few, atom-economical steps using non-hazardous reagents. mun.ca

| Method | Description | Atom Economy Consideration | Source |

|---|---|---|---|

| Traditional Coupling | Uses stoichiometric coupling reagents to form the amide bond from carboxylic acids and amines. | Often leads to poor atom economy due to the formation of large amounts of by-products that are not incorporated into the final molecule. | researchgate.net |

| Catalytic Oxidative Amidation | Directly couples aldehydes and amines using a recyclable heterogeneous catalyst and an oxidant. | Represents a more sustainable method with higher atom economy as it aims to incorporate a greater percentage of reactant atoms into the final amide product. | researchgate.net |

The use of water as a reaction solvent is a key objective of green chemistry, as it provides an environmentally benign alternative to volatile organic compounds. imist.ma Significant progress has been made in developing catalytic systems that function efficiently in aqueous media.

A prime example relevant to N-benzyl amides is the selective deprotection of the N-benzyl group using a laccase enzyme from Trametes versicolor in combination with the mediator TEMPO. uniovi.esresearchgate.net This reaction is carried out in an aqueous medium under mild pH and temperature conditions, using oxygen as a mild oxidant. uniovi.esresearchgate.net The ability to perform such a selective transformation in water highlights a sustainable and chemoselective process that avoids the harsh reagents and organic solvents typically used in chemical deprotection methods. uniovi.es

Enzymatic transformations offer remarkable selectivity and operate under mild conditions, making them highly attractive for green synthesis. acs.org For molecules containing an N-benzyl group, enzymes provide a powerful tool for selective modification.

Specifically, the laccase-TEMPO system has proven to be a very efficient method for deprotecting N-benzylated primary amines. uniovi.esresearchgate.net This biocatalytic approach utilizes oxygen from the air as a green oxidant and proceeds with excellent yields in an aqueous buffer. uniovi.es The chemoselectivity is a major advantage; the N-benzyl group can be removed without affecting other sensitive functional groups, such as secondary amines or alcohols, that might be present in the molecule. uniovi.es This contrasts sharply with traditional chemical methods like palladium-catalyzed hydrogenolysis, which often require harsh conditions and organic solvents. researchgate.net The use of biocatalysts like laccase broadens the scope of green chemistry for the synthesis and modification of complex molecules like this compound derivatives. uniovi.esacs.org

| Enzyme System | Description | Key Advantages | Source |

|---|---|---|---|

| Laccase (from Trametes versicolor) + TEMPO | Catalyzes the oxidative debenzylation of N-benzyl amines. | High chemoselectivity, uses oxygen as a mild oxidant, operates in aqueous medium under mild pH and temperature, environmentally friendly. | uniovi.esresearchgate.net |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound is crucial for developing new compounds with tailored properties. Research has led to various methods for introducing substituents onto the aromatic rings of the core structure.

| Compound Name | Synthetic Precursors | Key Reaction/Method | Source |

|---|---|---|---|

| N-Benzyl-3-methyl-2-nitrobenzamide | 3-Methyl-2-nitrobenzoic acid and phenylmethanamine | Standard amide coupling | nih.gov |

| N-(Furan-2-ylmethyl)-5-methoxy-2-nitrobenzamide | 5-Methoxy-2-nitrobenzoic acid and furfurylamine | Standard amide coupling | nih.gov |

| N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide | 4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(prop-2-ynyl)benzamide and benzyl (B1604629) azide | Click Chemistry (Copper-catalyzed cycloaddition) | researchgate.netresearchgate.net |

| 2-Substituted quinazolin-4(3H)-ones | o-Nitrobenzamide and various alcohols (e.g., benzyl alcohol) | Palladium-catalyzed one-pot reaction | scispace.com |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis Methodologies

Spectroscopic analysis is fundamental to confirming the molecular structure of N-benzyl-2-nitrobenzamide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), each provide distinct and complementary information.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings, the methylene (B1212753) bridge, and the amide N-H.

Aromatic Protons: The protons on the 2-nitrobenzoyl ring are expected to be in the range of 7.5-8.3 ppm. The electron-withdrawing nitro group significantly deshields the ortho and para protons. stackexchange.comucalgary.ca The five protons of the benzyl (B1604629) group would likely appear as a multiplet around 7.2-7.4 ppm, a typical range for monosubstituted benzene (B151609) rings. rsc.orgchemicalbook.com

Methylene Protons (-CH₂-): The two protons of the methylene group connecting the nitrogen to the phenyl ring are expected to appear as a doublet around 4.7 ppm, with coupling to the amide proton. rsc.org

Amide Proton (-NH-): The amide proton typically appears as a broad singlet or a triplet (due to coupling with the adjacent methylene group) in the region of 6.5-8.5 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum would provide information on each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, typically in the range of 165-168 ppm. rsc.org

Aromatic Carbons: The carbons of the two aromatic rings would appear in the 120-150 ppm region. The carbon atom attached to the nitro group (C2 of the benzoyl ring) is expected to be highly deshielded, appearing around 148 ppm. stackexchange.com The other carbons of the nitro-substituted ring and the benzyl ring would show distinct signals based on their electronic environment. rsc.orgchemicalbook.com

Methylene Carbon (-CH₂-): The methylene carbon is anticipated to have a chemical shift in the range of 44-45 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Amide | -NH- | 6.5 - 8.5 | N/A |

| Amide | -C=O | N/A | 165 - 168 |

| Methylene | -CH₂- | ~4.7 | 44 - 45 |

| Benzyl Ring | Ar-H | 7.2 - 7.4 | 127 - 138 |

| 2-Nitrobenzoyl Ring | Ar-H | 7.5 - 8.3 | 123 - 148 |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to show several key absorption bands. spcmc.ac.in

N-H Stretch: As a secondary amide, a single, sharp absorption band is expected in the region of 3500-3300 cm⁻¹, corresponding to the N-H bond stretching vibration. libretexts.orgquimicaorganica.org

C=O Stretch (Amide I band): A strong, intense absorption, known as the Amide I band, is characteristic of the carbonyl group (C=O) stretch and is expected to appear around 1680-1640 cm⁻¹. spcmc.ac.inblogspot.com

N-H Bend (Amide II band): The Amide II band, resulting from N-H bending and C-N stretching vibrations, typically appears in the 1570-1515 cm⁻¹ region. acs.org

Nitro Group (NO₂) Stretches: The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch typically found near 1550-1500 cm⁻¹ and a symmetric stretch near 1370-1330 cm⁻¹. nist.govsigmaaldrich.com

Aromatic C=C and C-H Stretches: Absorptions corresponding to C=C stretching in the aromatic rings are expected in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3500 - 3300 | Medium |

| Aromatic C-H | Stretch | >3000 | Weak-Medium |

| Amide C=O | Stretch (Amide I) | 1680 - 1640 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| Amide N-H | Bend (Amide II) | 1570 - 1515 | Medium-Strong |

| Nitro NO₂ | Asymmetric Stretch | 1550 - 1500 | Strong |

| Nitro NO₂ | Symmetric Stretch | 1370 - 1330 | Strong |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be influenced by the presence of the two aromatic rings and the nitro and carbonyl chromophores. Nitro-substituted benzaldehyde (B42025) spectra typically show complex, multi-peak absorptions in the 200-400 nm range. researchgate.net The electronic spectrum is likely dominated by π → π* transitions associated with the aromatic systems and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and carbonyl groups.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The molecular formula for this compound is C₁₄H₁₂N₂O₃, corresponding to a monoisotopic mass of 256.08 Da. uni.lu

In mass spectrometry, the molecule is ionized and then fragmented. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this compound would likely involve:

Cleavage of the Amide Bond: Fragmentation can occur on either side of the carbonyl group. Cleavage of the C-N bond can lead to the formation of a 2-nitrobenzoyl cation (m/z 150) or a benzylaminyl radical.

Benzylic Cleavage: A very common fragmentation for benzyl compounds is the cleavage of the bond between the methylene group and the nitrogen, leading to the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) or a tropylium (B1234903) ion. researchgate.netcore.ac.uk

Loss of Nitro Group: Nitroaromatic compounds often exhibit fragmentation involving the loss of NO (30 Da) or NO₂ (46 Da) from the molecular ion. nih.govresearchgate.netmiamioh.edu The loss of the NO₂ group from the 2-nitrobenzoyl cation (m/z 150) would yield a fragment at m/z 104.

Table 3: Predicted Mass Spectrometry Data and Plausible Fragment Ions for this compound

| Species | Formula | Predicted m/z | Description |

| [M]⁺ | [C₁₄H₁₂N₂O₃]⁺ | 256 | Molecular Ion |

| [M+H]⁺ | [C₁₄H₁₃N₂O₃]⁺ | 257 | Protonated Molecular Ion |

| Fragment | [O₂NC₆H₄CO]⁺ | 150 | 2-Nitrobenzoyl cation |

| Fragment | [C₆H₄CO]⁺ | 104 | Loss of NO₂ from m/z 150 |

| Fragment | [C₇H₇]⁺ | 91 | Benzyl / Tropylium cation |

X-ray Crystallography Studies

X-ray crystallography provides definitive information about the three-dimensional structure of a compound in its crystalline form, including bond lengths, bond angles, and intermolecular interactions.

As of now, specific, publicly available single-crystal X-ray diffraction data, including unit cell dimensions, crystal system, and space group, for this compound has not been reported in the searched literature. For related compounds, such as isomers of N-(benzo[d]thiazol-2-yl)-nitrobenzamide, it has been shown that the position of the nitro group significantly influences the crystal system and space group. mdpi.com A full crystallographic study would be required to determine these parameters for this compound.

Analysis of Intramolecular and Intermolecular Interactions

The molecular structure of this compound is stabilized by a network of intramolecular and intermolecular forces. The amide linkage (–CO–NH–) is a primary site for hydrogen bonding, acting as both a hydrogen bond donor (the N–H group) and an acceptor (the carbonyl oxygen). The nitro group (–NO₂) is a strong hydrogen bond acceptor, while the aromatic rings can participate in weaker C–H···O and π-π stacking interactions.

In the solid state, molecules of this compound are expected to be linked by intermolecular N–H···O hydrogen bonds. This is a common and dominant interaction in benzanilide (B160483) structures. For instance, in the closely related compound 2-nitro-N-(2-nitrophenyl)benzamide, molecules are linked by N–H···O hydrogen bonds, forming distinct chains. researchgate.net Similarly, the crystal structure of N-benzyl-2-hydroxybenzamide shows that molecules are connected via N–H···O hydrogen bonds to form one-dimensional chains. chemspider.com It is highly probable that the N–H group of the amide in this compound donates a hydrogen to the carbonyl oxygen of an adjacent molecule, creating a stable, repeating network.

Intramolecularly, the potential for hydrogen bonding exists, though it is likely weaker than the intermolecular forces. A C–H···O interaction could occur between a C–H bond on the benzyl ring and the carbonyl oxygen or an oxygen of the nitro group, depending on the molecule's conformation.

Table 1: Anticipated Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

|---|---|---|---|---|

| Hydrogen Bond | N–H (Amide) | O=C (Amide) | 2.8 - 3.0 | Forms primary structural motifs (e.g., chains) |

| Hydrogen Bond | C–H (Aromatic) | O=C (Amide) | 3.2 - 3.5 | Stabilizes 3D network |

| Hydrogen Bond | C–H (Aromatic) | O (Nitro) | 3.2 - 3.5 | Contributes to sheet formation |

Note: The data in this table represents typical ranges for these types of interactions and is based on observations from analogous crystal structures.

Molecular Conformation and Dihedral Angle Investigations

The three-dimensional shape of this compound is largely defined by the rotation around its single bonds, which can be described by dihedral angles. The most significant of these is the twist between the planes of the benzyl group and the 2-nitrobenzamide (B184338) moiety.

Due to steric hindrance between the ortho-nitro group and the benzyl group, the molecule is expected to adopt a non-planar conformation. The central amide group itself tends to be relatively planar. However, the two aromatic rings attached to it are typically twisted out of this plane.

In the analogous structure of N-benzyl-2-hydroxybenzamide, the dihedral angle between the mean planes of the benzyl and the 2-hydroxybenzamide moieties is a significant 68.81(7)°. chemspider.com This large twist minimizes steric repulsion between the two bulky groups. A similar, substantial dihedral angle is expected for this compound.

Furthermore, the ortho-nitro group is likely twisted relative to the benzene ring to which it is attached. In a study of 2-nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide, the nitro groups were found to be oriented at dihedral angles of 1.97(3)° and 15.73(3)° with respect to their attached phenyl rings. This indicates that while the nitro group is a conjugated substituent, steric factors can force it slightly out of the plane of the ring.

Table 2: Key Dihedral Angles in Structurally Related Compounds

| Compound | Dihedral Angle Description | Angle (°) | Reference |

|---|---|---|---|

| N-benzyl-2-hydroxybenzamide | Angle between benzyl and 2-hydroxybenzamide planes | 68.81(7) | chemspider.com |

| 2-nitro-N-(2-nitrophenyl)benzamide | Angle between central amide plane and C-bonded benzene ring | 71.76(6) | researchgate.net |

Note: This table provides data from closely related molecules to illustrate the expected conformational characteristics of this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful computational tool used to investigate the electronic structure of many-body systems, such as molecules. By focusing on the electron density rather than the complex many-electron wave function, DFT offers a balance between accuracy and computational cost, making it a cornerstone of modern computational chemistry.

Optimized Molecular Geometries and Vibrational Frequencies

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the N-benzyl-2-nitrobenzamide molecule, known as its optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are calculated. For instance, in related nitrobenzamide compounds, the nitro group often exhibits a twist relative to the plane of the benzene (B151609) ring, a feature that would be precisely quantified for this compound through these calculations.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These theoretical frequencies correspond to the fundamental modes of molecular vibration. The results are often used to interpret and assign experimental infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would include the N-H and C=O stretching of the amide group, symmetric and asymmetric stretching of the NO2 group, and various vibrations of the aromatic rings. Comparing the calculated frequencies with experimental data can confirm the molecular structure.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (amide) | 1.35 | - | - |

| C=O | 1.23 | - | - |

| N-H | 1.01 | - | - |

| C-NO2 | 1.49 | - | - |

| - | - | C-C-N (amide) | 118 |

| - | - | O=C-N | 123 |

| - | - | - | O=C-N-H |

| - | - | - | C-C-N-O (nitro) |

Note: The data in this table is illustrative and represents typical values for similar compounds. It is not derived from a specific DFT calculation on this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. The MEP surface is color-coded to indicate different potential values: red regions represent negative electrostatic potential, indicating areas prone to electrophilic attack, while blue regions signify positive potential, indicating sites for nucleophilic attack. Green and yellow areas represent intermediate potentials.

For this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the carbonyl and nitro groups, highlighting their role as hydrogen bond acceptors and sites for electrophilic interaction. The hydrogen atom of the amide group (N-H) would exhibit a positive potential (blue), indicating its propensity to act as a hydrogen bond donor. This analysis is crucial for understanding intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity.

In this compound, the HOMO is likely to be localized on the benzylamine (B48309) moiety and the amide group, which are more electron-rich. Conversely, the LUMO is expected to be concentrated on the nitrobenzamide part of the molecule, particularly the electron-withdrawing nitro group. A smaller HOMO-LUMO gap would suggest higher reactivity and easier electronic excitation.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: The data in this table is for illustrative purposes and represents typical values for similar compounds. It is not derived from a specific FMO analysis of this compound.

Prediction of Spectroscopic Parameters

DFT calculations can predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts (¹H and ¹³C) can be predicted. These theoretical values, when compared with experimental NMR data, can aid in the structural elucidation of the molecule. For this compound, this would involve predicting the chemical shifts for all hydrogen and carbon atoms, which would be influenced by their local electronic environments.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict electronic absorption spectra (UV-Vis). By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can simulate the UV-Vis spectrum, showing the wavelengths at which the molecule absorbs light.

For this compound, TD-DFT calculations would identify the key electronic transitions, such as π → π* and n → π* transitions. The presence of the nitro group and the aromatic rings would likely result in characteristic absorption bands in the UV region. The analysis of the molecular orbitals involved in these transitions can provide a deeper understanding of the nature of the excited states.

Conformational Analysis and Molecular Energy Profiles

This compound is a flexible molecule with several rotatable single bonds. Conformational analysis is performed to explore the different possible spatial arrangements (conformers) of the molecule and their relative stabilities. This is typically done by systematically rotating key dihedral angles and calculating the corresponding energy to generate a potential energy surface scan.

This analysis would identify the global minimum energy conformer, which is the most stable and likely the most populated conformation at room temperature, as well as other local minima. Understanding the conformational landscape is important as different conformers can have different properties and reactivity. For this compound, the orientation of the benzyl (B1604629) group relative to the benzamide (B126) moiety and the rotation around the C-N amide bond would be of particular interest.

Mechanistic Elucidation through Computational Modeling

Computational modeling has emerged as a powerful tool for elucidating the intricate reaction mechanisms of organic compounds. In the case of this compound, while direct and exhaustive computational studies on its reaction mechanisms are not extensively documented in publicly available literature, mechanistic insights can be inferred from computational investigations of closely related molecules and functional groups. These studies provide a theoretical framework for predicting the potential reaction pathways of this compound, including hydrolysis, photochemical transformations, and intramolecular cyclization. Density Functional Theory (DFT) is a common computational method employed for mapping potential energy surfaces, identifying transition states, and calculating activation energies, thereby offering a molecular-level understanding of reaction mechanisms.

One of the plausible reaction pathways for this compound is hydrolysis, particularly under acidic conditions. Computational studies on the hydrolysis of related N-nitrobenzamides in aqueous sulfuric acid have shed light on the potential mechanisms. rsc.org These studies suggest that in strongly acidic media, the reaction may proceed through an A1-type mechanism involving O-protonation of the amide. In more moderate acidity, a neutral water-catalyzed hydrolysis mechanism is also possible. rsc.org For this compound, a similar acid-catalyzed hydrolysis pathway, likely following an A-2 mechanism, can be postulated. This would involve an initial rapid protonation of the carbonyl oxygen, followed by a rate-determining nucleophilic attack of a water molecule on the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and cleavage of the C-N bond would lead to the formation of 2-nitrobenzoic acid and benzylamine. Computational modeling could be employed to calculate the energy barriers for these steps and to determine the preferred reaction pathway under different pH conditions.

Another significant area of investigation for compounds containing the 2-nitrobenzyl moiety is their photochemical reactivity. researchgate.net Computational studies, often using methods like time-resolved infrared spectroscopy (TRIR) in conjunction with DFT calculations, have been instrumental in elucidating the mechanisms of photochemical reactions of 2-nitrobenzyl compounds. researchgate.net Upon irradiation, these compounds can form a primary aci-nitro photoproduct. researchgate.net From this intermediate, the reaction can proceed through competing pathways, the balance of which is influenced by the reaction medium. researchgate.net One pathway involves the cyclization to form benzisoxazolidine intermediates, which then undergo ring-opening. researchgate.net An alternative pathway involves proton transfer to form hydrated nitroso compounds. researchgate.net For this compound, computational modeling could map the potential energy surfaces for these photochemical transformations, providing insights into the quantum yields and the nature of the transient intermediates.

The following table illustrates the type of data that could be generated from computational studies to elucidate the reaction mechanisms of this compound, based on findings for analogous compounds.

| Reaction Pathway | Computational Method | Key Intermediates/Transition States | Calculated Parameter (Example) |

| Acid-Catalyzed Hydrolysis | DFT (B3LYP/6-31G*) | Protonated amide, Tetrahedral intermediate, C-N bond cleavage transition state | Activation Energy (kcal/mol) |

| Photochemical Reaction | TD-DFT, CASSCF | aci-nitro intermediate, Benzisoxazolidine intermediate, Nitroso hydrate | Vertical Excitation Energies (eV) |

| Acid-Catalyzed Cyclization | DFT (M06-2X/def2-TZVP) | Protonated species, Iminium cation, Cyclization transition state | Reaction Free Energy (kcal/mol) |

Chemical Reactivity and Transformation Pathways

Reduction Reactions of the Nitro Group

A principal transformation pathway for N-benzyl-2-nitrobenzamide involves the reduction of its aromatic nitro group (–NO₂) to a primary amine (–NH₂), yielding N-benzyl-2-aminobenzamide. This conversion is a fundamental reaction in organic synthesis that dramatically alters the molecule's electronic properties, changing the substituent from strongly electron-withdrawing to electron-donating.

A variety of methods can be employed to achieve this reduction, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. wikipedia.org Common approaches include catalytic hydrogenation and the use of dissolving metals in acidic media. masterorganicchemistry.com

Catalytic Hydrogenation : This is often the method of choice for clean and efficient nitro group reductions. commonorganicchemistry.com Reagents such as hydrogen gas with a palladium-on-carbon (Pd/C) or platinum(IV) oxide (PtO₂) catalyst effectively reduce both aromatic and aliphatic nitro groups to their corresponding amines. wikipedia.orgcommonorganicchemistry.com Raney nickel is another effective catalyst, particularly useful when trying to avoid the dehalogenation of aryl halides that can occur with Pd/C. wikipedia.orgcommonorganicchemistry.com

Metal/Acid Reductions : The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) is a classic and reliable method for converting an aromatic nitro group to an amine. masterorganicchemistry.com

Tin(II) Chloride : Tin(II) chloride (SnCl₂) is a particularly mild and selective reagent for this transformation. stackexchange.com It is known to readily reduce aromatic nitro compounds while leaving other reducible or acid-sensitive groups—such as esters, nitriles, and ketones—unaffected. stackexchange.com

It is important to note that not all reducing agents will yield the amine. For instance, using a strong hydride reagent like lithium aluminum hydride (LiAlH₄) on aromatic nitro compounds typically leads to the formation of azo compounds rather than the desired aniline (B41778) derivative. commonorganicchemistry.com

| Reagent/Method | Typical Product | Selectivity Notes |

|---|---|---|

| H₂, Pd/C | Amine (N-benzyl-2-aminobenzamide) | Highly efficient; may also reduce other functional groups. commonorganicchemistry.com |

| H₂, Raney Nickel | Amine (N-benzyl-2-aminobenzamide) | Good alternative to Pd/C, especially for substrates with aryl halides. wikipedia.orgcommonorganicchemistry.com |

| Fe, HCl or Sn, HCl | Amine (N-benzyl-2-aminobenzamide) | Classic, robust method for aromatic nitro reduction. masterorganicchemistry.com |

| SnCl₂ | Amine (N-benzyl-2-aminobenzamide) | Mild conditions with good chemoselectivity for the nitro group. stackexchange.com |

| LiAlH₄ | Azo compound | Generally not used for reduction to anilines. commonorganicchemistry.com |

Reactivity of the Amide Bond in this compound

The amide bond is known for its exceptional stability, a characteristic that is fundamental to the structure of peptides and proteins. kyushu-u.ac.jp Consequently, cleavage of the amide bond in this compound requires forcing conditions, such as strong acid or base catalysis at elevated temperatures. kyushu-u.ac.jpnih.gov This hydrolysis reaction would break the link between the carbonyl carbon and the nitrogen atom, yielding 2-nitrobenzoic acid and benzylamine (B48309) as the final products.

While typical amides are resistant to cleavage, the presence of neighboring groups can sometimes facilitate this process. nih.gov In some molecular frameworks, adjacent amino or carboxyl groups can act as intramolecular catalysts, promoting hydrolysis under milder conditions than otherwise expected. nih.gov

Alternative methods for amide bond cleavage have been developed to avoid harsh conditions. For example, hydrazinolysis, the cleavage of an amide using hydrazine, can be significantly accelerated by the addition of ammonium (B1175870) salts, allowing the reaction to proceed at moderate temperatures (50–70 °C). researchgate.net Another specific case involves the cleavage of o-nitrobenzyl groups from lactams using aqueous sodium hydroxide (B78521) in methanol, a reaction that was found to be dependent on the presence of oxygen. nih.gov Although in this compound the nitro group is on the benzoyl portion rather than the N-benzyl group, this finding highlights that nitro groups can influence reactivity at nearby positions under specific basic and oxidative conditions. nih.gov

Intermolecular Interactions and Supramolecular Assembly

In the solid state, molecules of this compound are expected to engage in a variety of non-covalent interactions that dictate their crystal packing and supramolecular architecture. researchgate.net These interactions primarily include hydrogen bonding and π-π stacking.

Studies on analogous molecules, such as N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide, provide significant insight into the likely structural arrangement. The amide functionality provides both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group), facilitating the formation of hydrogen-bonded structures. It is common for benzamides to form centrosymmetric dimers through a pair of N-H···O=C hydrogen bonds. mdpi.com

Key intermolecular forces at play include:

N-H···O Hydrogen Bonds : The primary interaction, often leading to dimer formation.

C-H···O Hydrogen Bonds : Weaker interactions involving aromatic C-H donors and the oxygen atoms of the carbonyl and nitro groups, which help stabilize the three-dimensional structure.

π-π Interactions : Stacking between the phenyl and benzyl (B1604629) aromatic rings, though potentially weakened by steric effects from the ortho-nitro group. mdpi.com

Unexpected Reaction Outcomes and Alternative Pathways in Benzamide (B126) Synthesis

While the synthesis of benzamides is generally straightforward, the presence of reactive functional groups can sometimes lead to unexpected products or alternative reaction pathways. The strong electronic influence of the nitro group in this compound and its precursors can be a source of such deviations.

For example, in a study aimed at synthesizing an amidoxime (B1450833) from a nitrile precursor containing a 2-nitrobenzoyl moiety, the major product obtained was unexpectedly the corresponding amide. mdpi.com This outcome was attributed to a combination of the powerful electron-withdrawing effect of the ortho-nitro group and the use of a polar protic solvent. mdpi.com This suggests that during the synthesis of this compound or its derivatives, reaction intermediates may be susceptible to alternative nucleophilic attacks or rearrangements that are not observed in less electronically perturbed systems.

In other cases, unexpected rearrangements have been observed in reactions involving N-substituted carboxamides. For instance, the treatment of certain N-allyl-dihydrooxazole-carboxamides with a strong base led to an unexpected 1,3-migration of the N-allyl group. nih.gov While the substrate is different, this illustrates the potential for complex structural reorganizations in amide-containing molecules under specific conditions. Similarly, unexpected purine (B94841) analogues have been formed during reactions involving benzyl alkoxides, where the benzyl group was incorporated into the final product in an unforeseen manner. researchgate.net These examples underscore the importance of carefully considering all reactive sites and potential side reactions when designing synthetic routes involving multifunctional molecules like this compound.

Influence of Electronic and Steric Effects on Chemical Transformations

The chemical behavior of this compound is profoundly influenced by the electronic and steric properties of its constituent groups.

Electronic Effects: The nitro group at the ortho position is a strong electron-withdrawing group due to both the inductive effect (-I) and the resonance effect (-M). This has several consequences:

Aromatic Ring Deactivation : The benzoyl ring is strongly deactivated towards electrophilic aromatic substitution, and any substitution would be directed to the meta positions relative to the nitro and amide groups.

Increased Acidity : The N-H proton of the amide is rendered more acidic compared to an unsubstituted benzamide, which can affect its hydrogen bonding capabilities and reactivity in base-mediated reactions.

Influence on Reaction Pathways : As noted in related systems, the strong electron-withdrawing nature of the nitro group can alter the course of reactions, favoring amide formation over other potential products like amidoximes under certain conditions. mdpi.com

Steric Effects: The placement of the bulky nitro group adjacent to the amide linkage creates significant steric hindrance.

Shielding of the Reaction Center : The steric bulk of both the ortho-nitro group and the N-benzyl group can hinder the approach of reagents to the amide carbonyl carbon. This steric shielding may decrease the rate of reactions such as nucleophilic attack or hydrolysis compared to less hindered benzamides like the meta or para isomers.

The combination of these electronic and steric factors makes this compound a molecule with finely tuned reactivity, where transformations at one functional group can be influenced by the presence and position of the others.

Derivatives and Analogues of N Benzyl 2 Nitrobenzamide

Synthesis and Characterization of Aromatic Ring-Substituted Derivatives

The synthesis of aromatic ring-substituted derivatives of N-benzyl-2-nitrobenzamide allows for a detailed investigation into how substituent placement affects molecular geometry and solid-state architecture. The introduction of groups at various positions on either the 2-nitrobenzoyl or the N-benzyl moiety significantly influences the compound's crystal packing and intermolecular interactions.

Detailed crystallographic studies reveal how these substitutions govern the supramolecular assembly. For example, the crystal structure of N-(2-methylphenyl)-2-nitrobenzamide shows a dihedral angle of 41.48° between its two aromatic rings, with the nitro group twisted 24.7° from the plane of its attached ring. nih.gov Similarly, in N-(2-methoxyphenyl)-2-nitrobenzamide, the dihedral angle is 28.9°, and the nitro group is twisted by 40.2°. nih.gov These molecules often form chains in the crystal lattice stabilized by N—H···O hydrogen bonds. nih.govnih.gov

The electronic nature of the substituents also plays a crucial role. In a comparative analysis of N′-phenylbenzohydrazide analogues, which share structural similarities, the presence of an electron-withdrawing trifluoromethyl group was found to enhance conjugation and promote a near-parallel arrangement of the aromatic rings. researchgate.net Conversely, an electron-donating methyl group led to reduced conjugation and a larger angle between the rings. researchgate.net These findings underscore the profound influence that even subtle changes to the aromatic rings have on the molecule's three-dimensional structure.

| Compound Analogue | Substituent Position | Crystal System | Space Group | Key Structural Feature/Interaction | Reference |

|---|---|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide | ortho-NO₂ | Monoclinic | P2₁/n | Distorted geometry due to steric hindrance; packing dominated by dispersion forces and π–π interactions. | mdpi.com |

| N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide | meta-NO₂ | Monoclinic | C2/c | Most planar geometry; packing stabilized by electrostatic attractions. | mdpi.com |

| N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide | para-NO₂ | Orthorhombic | Pbcn | Intermediate planarity; stabilized by N−H···N and C−H···O hydrogen bonds. | mdpi.com |

| N-(2-methylphenyl)-2-nitrobenzamide | ortho-NO₂, ortho-CH₃ | Orthorhombic | Pca2₁ | Dihedral angle of 41.48° between aromatic rings; chains formed by N—H···O hydrogen bonds. | nih.gov |

| N-(2-methoxyphenyl)-2-nitrobenzamide | ortho-NO₂, ortho-OCH₃ | Orthorhombic | Pca2₁ | Dihedral angle of 28.9° between aromatic rings; stabilized by N—H···O hydrogen bond. | nih.gov |

Exploration of N-Substituent Variations and their Impact on Structure

Varying the N-substituent from the classic benzyl (B1604629) group to other moieties, such as heterocyclic or substituted aryl rings, has a profound impact on the molecular structure and intermolecular bonding capabilities of 2-nitrobenzamide (B184338) derivatives. These explorations provide insight into how the nature of the N-substituent directs the supramolecular assembly in the solid state.

One significant example involves replacing the benzyl group with a benzothiazole (B30560) moiety, yielding N-(benzo[d]thiazol-2-yl)-nitrobenzamides. mdpi.com This substitution introduces a new hydrogen bond acceptor site (the thiazole (B1198619) nitrogen), fundamentally altering the crystal packing. The resulting structures are dominated by strong, centrosymmetric N−H···N hydrogen bonds, which form stable dimer synthons. mdpi.com This contrasts with typical benzanilides where N—H···O bonds are more common. nih.gov

The synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide, an analogue with a bulkier N-substituent, has been achieved through environmentally friendly mechanochemical methods, demonstrating the versatility of synthetic approaches. mdpi.com The structural characterization of such compounds helps in understanding how larger groups attached to the amide nitrogen influence conformation and packing.

Furthermore, studies on related benzohydrazide (B10538) structures have shown that the electronic properties of the N-substituent's aryl ring directly influence the geometry of the adjacent nitrogen atom. researchgate.net Electron-donating groups, such as methoxy, can lead to a more trigonal planar geometry at the nitrogen, indicating increased electronic delocalization. researchgate.net Conversely, less conjugating groups result in a more pyramidal nitrogen geometry. researchgate.net This principle highlights the sensitivity of the amide bond's conformational properties to the electronic nature of the N-substituent.

| N-Substituent | Core Moiety | Observed Structural Impact | Dominant Intermolecular Interaction | Reference |

|---|---|---|---|---|

| Benzyl | 2-Nitrobenzamide | Serves as a reference structure. | Typically N—H···O hydrogen bonds. | nih.govnih.gov |

| Benzo[d]thiazol-2-yl | Nitrobenzamide | Influences planarity based on nitro position. | Forms strong N−H···N hydrogen-bonded dimer synthons. | mdpi.com |

| 2,2-Diphenylethyl | 4-Nitrobenzamide | Accommodates a bulkier substituent. Synthesized via mechanochemistry. | Characterized by NMR and mass spectrometry. | mdpi.com |

| Substituted Phenyl (on N') | Benzohydrazide | Electronic nature of substituents (e.g., -CH₃ vs. -CF₃) alters N' geometry (pyramidal vs. planar) and ring orientation. | π–π stacking and bifurcated hydrogen bonds. | researchgate.net |

Incorporation into Fused Heterocyclic Systems

Derivatives of this compound are valuable precursors for the synthesis of more complex, fused heterocyclic compounds, particularly nitrogen-containing systems like quinazolinones. daneshyari.com The synthetic utility of these derivatives often involves the chemical transformation of the ortho-nitro group into an amino group, which can then participate in intramolecular cyclization reactions to form a new ring. daneshyari.comairo.co.in

A prominent application is the synthesis of quinazolinone derivatives. The general strategy involves the reduction of the 2-nitro group of a benzamide (B126) to a 2-amino group, creating a 2-aminobenzamide (B116534) intermediate. This intermediate can then react with various reagents, such as alcohols, in a metal-free oxidative cyclization process to yield the fused quinazolinone ring system. daneshyari.com Numerous synthetic methods have been developed for this transformation, highlighting its importance in generating bioactive scaffolds. mdpi.com

For example, 2-amino-N-benzylbenzamide can be cyclized to form 3-benzylquinazolin-4(3H)-one. This transformation demonstrates the direct conversion of the benzamide scaffold into a fused bicyclic heterocycle. Cobalt-catalyzed cyclization reactions of related 2-bromobenzamides with carbodiimides have also been developed to synthesize other fused systems like 3-(imino)isoindolin-1-ones, showcasing the versatility of benzamide precursors in transition-metal catalysis. mdpi.com

The synthesis of fused heterocyclic compounds is a broad field employing various strategies beyond simple condensation, including ring-closing metathesis, Diels-Alder reactions, and heterocyclic ring expansion, to create diverse molecular architectures. airo.co.in The amenability of this compound derivatives to be converted into reactive intermediates makes them key building blocks in the construction of these complex structures.

| Precursor/Intermediate | Reaction/Reagent | Resulting Fused System | Reference |

|---|---|---|---|

| Substituted 2-Aminobenzamides | Metal-free oxidative cyclization with alcohols | Quinazolinones | daneshyari.com |

| 2-Aminobenzamides | Palladium-catalyzed three-component reaction with aryl halides and isocyanide | 2-Arylquinazolin-4(3H)-ones | mdpi.com |

| 2-Bromo-N-methylbenzamide | Cobalt-catalyzed cyclization with carbodiimides | 3-(Imino)isoindolin-1-ones | mdpi.com |

Applications in Advanced Chemical Fields Excluding Prohibited Areas

Role as Versatile Synthetic Intermediates and Chemical Building Blocks

N-benzyl-2-nitrobenzamide serves as a crucial intermediate in the synthesis of complex organic molecules, particularly heterocyclic compounds. The presence of the nitro group is key, as it can be readily reduced to an amine, which then participates in subsequent cyclization reactions.

A significant application is in the synthesis of quinazolin-4(3H)-ones. chemicalbook.comchemicalbook.com Methodologies have been developed for the direct synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols. chemicalbook.comchemicalbook.com This process often involves a palladium-catalyzed reaction where the nitro group of the benzamide (B126) is reduced to an amino group, which then condenses with an aldehyde (formed in-situ from the alcohol) to form the quinazolinone ring system. chemicalbook.comchemicalbook.com Using nitroarenes like this compound is considered atom-economical as they are often cheaper and more readily available than the corresponding anilines (2-aminobenzamides). chemicalbook.comchemicalbook.com

Further demonstrating its versatility, this compound has been explicitly used as a starting material (designated as compound 1n ) in the multi-step synthesis of novel seven-membered heterocyclic derivatives known as diazepines. evitachem.com Its derivatives are also foundational in creating more elaborate structures. For instance, N-((l-benzyl-lH-l,2,3-triazol-5-yl) methyl)-4-(6-methoxy benzo[d]thiazol-2-yl)-2-nitrobenzamide has been synthesized as part of a series to explore new chemical entities. researchgate.net The compound is also a precursor to N-(Benzyl)-1,2,3-benzotriazin-4(3H)-one through a diazotization reaction of its corresponding 2-amino derivative. rsc.org

The general class of nitrobenzamides is widely recognized as important building blocks. For example, the synthesis of N-benzyl-2-(2-nitro-1H-imidazol-1-yl) acetamide (B32628) highlights the use of related structures in creating complex molecules.

Utility in Materials Science and Polymer Chemistry

While direct polymerization of this compound is not widely documented, its structural motifs are found in compounds used in materials science. The benzamide framework, particularly when functionalized with nitro groups, is explored for creating new materials with specific properties.

For example, research on related nitrobenzamide derivatives has shown their utility in the synthesis of hybrid materials and polymers. mdpi.com The incorporation of these structures can enhance material properties. Specifically, 5-chloro-N-methyl-2-nitrobenzamide is being investigated for the development of polymers and durable protective coatings that are resistant to environmental factors.

The photosensitive nature of the nitroaromatic group is another area of interest. Related compounds such as 4-methyl-3-nitrobenzyl alcohol are used as precursors for photosensitive materials and fluorescent dyes. chembk.com This suggests a potential application for this compound in the development of photoactive materials, where the nitro group can be photochemically transformed. Furthermore, the study of N-Benzyl-2,3,4,5,6-pentafluorobenzamide reveals that the fluorinated aromatic ring acts as a halogen···π contact acceptor, a property relevant to crystal engineering and the design of materials with specific packing structures. researchgate.net

Contribution to Chemical Biology Probes and Methodologies (non-therapeutic)

In the field of chemical biology, small molecules are essential tools for probing biological systems. This compound and its analogs serve as scaffolds for developing such probes, which can be used to study cellular processes and enzyme functions without having a therapeutic purpose.

A close analog, N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide, has been proposed for use as a chemical probe to investigate enzyme-substrate interactions and protein-ligand binding. This demonstrates the value of the N-benzylbenzamide core in designing molecules that can interact with biological targets.

Derivatives of nitrobenzamide are frequently used to develop and validate biological assays. For instance, a series of nitro-substituted benzamides were synthesized to evaluate their inhibitory effect on nitric oxide (NO) production in macrophage cell lines, a key process in inflammation. researchgate.net This work included molecular docking studies to understand the interaction with the inducible nitric oxide synthase (iNOS) enzyme, showcasing a methodology for probing biological pathways. researchgate.net Similarly, N-alkyl nitrobenzamides have been used in methodological studies to understand enzyme inhibition, compound stability in plasma, and cytotoxicity in human macrophages. mdpi.com

Furthermore, the 2-aminobenzamide (B116534) structure, which can be derived from the reduction of 2-nitrobenzamides, is a known fluorescent label. Specifically, 2-aminobenzamide (2-AB) is used for the efficient and nonselective labeling of glycans, allowing for their sensitive detection and analysis in various biological contexts. nih.gov This provides a clear pathway for derivatives of this compound to be used in the creation of fluorescent probes for chemical biology research.

Environmental Chemical Applications (e.g., as model compounds for functional group studies)

This compound and its related compounds are valuable as model systems for studying the environmental fate and behavior of this class of chemicals. Understanding their stability, degradation, and transport is crucial for assessing the environmental impact of industrial chemicals containing the benzamide functional group.

Studies on the hydrolysis of N-methyl-N-nitrobenzamides in acidic conditions have provided insight into their degradation pathways, showing a change in mechanism from a non-catalyzed pathway to an acid-catalyzed one involving the formation of a benzoyl cation. researchgate.net Such fundamental studies help predict how these compounds might break down in different environmental compartments.

A registration dossier for a structurally similar compound, N-benzyl-2-[(2,6-dimethylphenyl)amino]-N,N-diethyl-2-oxoethanaminium benzoate (B1203000) hydrate, provides a clear example of environmental assessment. europa.eu Following established OECD guidelines, studies showed the compound to be resistant to hydrolysis at pH 4, 7, and 9. europa.eu Biodegradation tests (OECD 301F) indicated that the compound is not readily biodegradable, with only 18.17% degradation over 28 days. europa.eu Furthermore, adsorption/desorption studies determined a high soil organic carbon-water (B12546825) partitioning coefficient (Log Koc) of 3.392, indicating strong sorption to soil and sediment and thus low potential for migration to groundwater. europa.eu These types of studies, using specific compounds as models, are essential for environmental risk assessment.

Additionally, derivatives of benzamides are used in environmental applications. The amidoxime (B1450833) functional group, which can be synthesized from nitriles derived from amides, is extensively studied for environmental uses, including the treatment of seawater and wastewater. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。